![molecular formula C14H16F3NO B12988282 6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]](/img/structure/B12988282.png)
6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] is a complex organic compound that features a spirocyclic structure, incorporating both azepane and benzofuran rings. The trifluoromethyl group attached to the benzofuran ring significantly influences the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] is unique due to its spirocyclic structure and the presence of both azepane and benzofuran rings. The trifluoromethyl group further enhances its chemical stability and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H16F3NO |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-azepane] |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)10-2-3-11-12(8-10)19-9-13(11)4-1-6-18-7-5-13/h2-3,8,18H,1,4-7,9H2 |
Clé InChI |
GGYHRUOSNUSCNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC1)COC3=C2C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


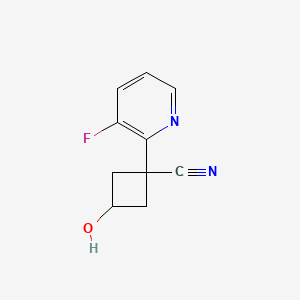
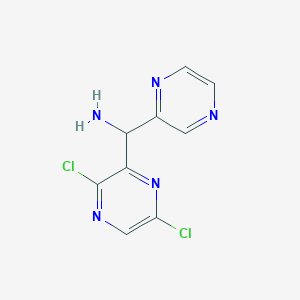
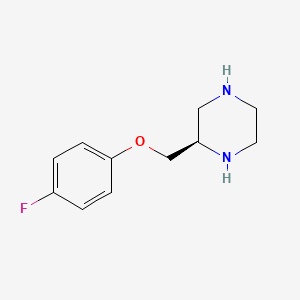
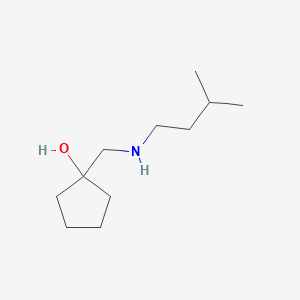

![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12988236.png)


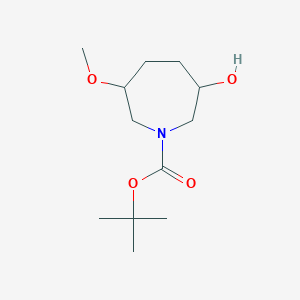

![Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12988279.png)
![2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12988291.png)

